Chlorodimethyl(3-phenylpropyl)silane

Description

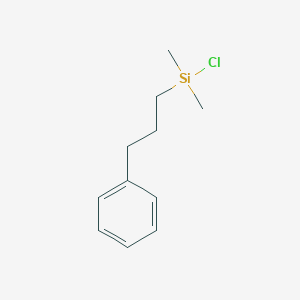

Structure

3D Structure

Properties

IUPAC Name |

chloro-dimethyl-(3-phenylpropyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17ClSi/c1-13(2,12)10-6-9-11-7-4-3-5-8-11/h3-5,7-8H,6,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASSMBLOISZSMMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(CCCC1=CC=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0066167 | |

| Record name | Chlorodimethyl(3-phenylpropyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0066167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17146-09-7 | |

| Record name | (3-Phenylpropyl)dimethylchlorosilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17146-09-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorodimethyl(3-phenylpropyl)silane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017146097 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, [3-(chlorodimethylsilyl)propyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chlorodimethyl(3-phenylpropyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0066167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorodimethyl(3-phenylpropyl)silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.447 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORODIMETHYL(3-PHENYLPROPYL)SILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F68VRD387A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Advanced Reaction Pathways

Established Synthetic Routes to Organosilicon Compounds

The creation of organosilicon compounds is dominated by a few powerful and widely applicable synthetic strategies. These methods, including the Direct Process, Grignard reagent-mediated transformations, and hydrosilylation reactions, provide access to a vast array of organosilane structures.

Direct Process and Related Silicon-Based Syntheses

The Direct Process, also known as the Rochow process, is a cornerstone of the organosilicon industry and is primarily used for the large-scale production of methylchlorosilanes. google.com This method involves the reaction of elemental silicon with organic halides, typically methyl chloride, at high temperatures (around 300°C) in the presence of a copper catalyst. ias.ac.inencyclopedia.pub The primary product of this reaction is dimethyldichlorosilane, a crucial precursor for silicone polymers. encyclopedia.pub While highly effective for simple alkylchlorosilanes, the Direct Process is less suitable for producing more complex or functionalized organosilanes due to the harsh reaction conditions and lack of selectivity with other organic halides. google.com

A related approach involves the reaction of metallic silicon with methanol (B129727) in the presence of an allyl alkyl ether, which offers a unique pathway to organosilicon compounds without the use of organic halides. rsc.org

Grignard Reagent-Mediated Transformations in Organosilane Synthesis

The reaction of Grignard reagents with silicon halides is a highly versatile and widely documented method for forming silicon-carbon bonds. ias.ac.ingelest.com This approach offers greater flexibility than the Direct Process, allowing for the introduction of a wide variety of organic groups onto the silicon atom. The general reaction involves the treatment of a silicon tetrahalide or an organohalosilane with an organomagnesium halide (Grignard reagent). ias.ac.inresearchgate.net

The stoichiometry of the reactants can be controlled to achieve the desired degree of substitution on the silicon center. gelest.com For instance, reacting a silicon tetrahalide with one equivalent of a Grignard reagent will predominantly yield a mono-substituted organotrihalosilane. The reactivity of the Grignard reagent and the nature of the silicon halide influence the reaction conditions and outcomes. nih.gov Solvents like diethyl ether and tetrahydrofuran (B95107) (THF) are commonly used to facilitate the reaction. nih.gov However, side reactions with certain solvents can occur, especially when using highly reactive chlorosilanes. nih.gov

There are different protocols for carrying out Grignard reactions with silanes. The "normal addition" involves adding the silane (B1218182) to the Grignard reagent, which is preferred for achieving full substitution. gelest.com Conversely, "reverse addition," where the Grignard reagent is added to the silane, is favored for partial substitution. gelest.com An "in-situ" process, where the Grignard reagent is formed in the presence of the silane, is useful when the Grignard reagent has poor stability or solubility. gelest.com

Hydrosilylation Reactions for Alkenyl and Aryl Silane Formation

Hydrosilylation is a powerful and atom-economical method that involves the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as a carbon-carbon double or triple bond. wikipedia.orglibretexts.org This reaction is typically catalyzed by transition metal complexes, most commonly those containing platinum, rhodium, or ruthenium. wikipedia.orgsigmaaldrich.com

The reaction can be used to synthesize a wide range of organosilanes, including those with alkenyl and aryl functionalities. organic-chemistry.org For the formation of alkenyl silanes, a hydrosilane is reacted with an alkyne. The regioselectivity of the addition (i.e., whether the silicon atom adds to the terminal or internal carbon of the alkyne) can often be controlled by the choice of catalyst and reaction conditions. wikipedia.orglibretexts.org Similarly, aryl silanes can be prepared through the hydrosilylation of styrenes or other aryl-substituted alkenes. libretexts.org

The mechanism of metal-catalyzed hydrosilylation, often referred to as the Chalk-Harrod mechanism, typically involves the oxidative addition of the Si-H bond to the metal center, followed by coordination of the unsaturated substrate, insertion into the metal-hydride or metal-silyl bond, and finally, reductive elimination to yield the organosilane product. wikipedia.org Asymmetric hydrosilylation, using chiral catalysts, can produce optically active organosilanes, which are valuable intermediates in organic synthesis. libretexts.org

Targeted Synthesis of Chlorodimethyl(3-phenylpropyl)silane

The synthesis of this compound can be effectively achieved through the strategic application of the aforementioned synthetic methodologies, particularly the Grignard reaction.

Precursor Chemistry and Reaction Stoichiometry

The most common and direct route to this compound involves the reaction of a suitable Grignard reagent with a dichlorosilane (B8785471). The key precursors for this synthesis are:

3-phenylpropylmagnesium bromide : This Grignard reagent is prepared by reacting 1-bromo-3-phenylpropane with magnesium metal in an anhydrous ether solvent, such as THF.

Dichlorodimethylsilane (B41323) : This commercially available chlorosilane serves as the silicon electrophile.

The reaction stoichiometry is crucial for maximizing the yield of the desired monosubstituted product. A 1:1 molar ratio of the Grignard reagent to dichlorodimethylsilane is theoretically required. However, in practice, a slight excess of the dichlorosilane may be used to ensure complete consumption of the more valuable Grignard reagent and to minimize the formation of the disubstituted product, bis(3-phenylpropyl)dimethylsilane.

The reaction proceeds via a nucleophilic substitution mechanism where the carbanionic carbon of the 3-phenylpropylmagnesium bromide attacks the electrophilic silicon atom of dichlorodimethylsilane, displacing one of the chloride ions.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

To achieve a high yield and purity of this compound, several reaction parameters must be carefully controlled:

Temperature : The formation of the Grignard reagent is an exothermic process and is typically initiated at room temperature and then maintained at a gentle reflux. The subsequent reaction with dichlorodimethylsilane is also exothermic and is often carried out at a low temperature (e.g., 0-5 °C) by adding the dichlorosilane dropwise to the Grignard reagent to control the reaction rate and prevent side reactions.

Solvent : Anhydrous THF is a common solvent for this reaction due to its ability to solvate the Grignard reagent and facilitate the reaction. The absence of water is critical, as Grignard reagents are highly reactive towards protic sources, which would lead to the formation of 3-phenylpropane and reduce the yield of the desired organosilane.

Inert Atmosphere : The reaction is typically conducted under an inert atmosphere, such as nitrogen or argon, to prevent the reaction of the Grignard reagent with atmospheric oxygen and moisture.

Purification : After the reaction is complete, the reaction mixture is typically worked up by quenching with a saturated aqueous solution of ammonium (B1175870) chloride to destroy any unreacted Grignard reagent and to facilitate the separation of the organic and aqueous layers. orgsyn.org The crude product is then purified by fractional distillation under reduced pressure to obtain this compound with high purity.

A patented alternative involves a thin-film reactor where 3-phenylpropanol reacts with chlorodimethylsilane (B94632). This method enhances mass transfer and shifts the equilibrium towards the product by continuously removing the hydrogen chloride (HCl) byproduct under reduced pressure.

Table 1: Key Reactants and Conditions for the Synthesis of this compound via Grignard Reaction

| Reactant/Condition | Role/Parameter | Typical Value/Compound |

| Grignard Precursor | Source of the phenylpropyl group | 1-bromo-3-phenylpropane |

| Silicon Source | Electrophilic silicon center | Dichlorodimethylsilane |

| Solvent | Reaction medium | Anhydrous Tetrahydrofuran (THF) |

| Reaction Temperature | Controls reaction rate | 0-5 °C for Grignard addition |

| Atmosphere | Prevents side reactions | Inert (Nitrogen or Argon) |

| Purification Method | Isolation of pure product | Fractional distillation under reduced pressure |

Catalytic Approaches in Organosilane Synthesis

The synthesis of organosilanes, including this compound, has been significantly advanced by the development of catalytic reactions. These methods often provide milder and more efficient alternatives to traditional stoichiometric reactions.

Transition Metal-Catalyzed C-H Silylation and Functionalization

A powerful and atom-economical strategy for forming carbon-silicon bonds is the direct silylation of a C-H bond, mediated by a transition metal catalyst. nih.gov This approach, known as dehydrogenative C-H silylation, has emerged as a formidable tool in organosilicon chemistry. nih.gov In the context of synthesizing phenylpropylsilanes, this would involve the reaction of a hydrosilane with 3-phenylpropane, where the catalyst facilitates the activation of a C(sp³)-H bond on the propyl chain and subsequent formation of a C-Si bond.

Recent progress has highlighted the efficacy of various transition metals in catalyzing these transformations. The reactions can be broadly categorized based on the type of hydrosilane used, with both monohydrosilanes and dihydrosilanes proving effective. nih.gov These methods are prized for their ability to construct C-Si bonds directly, bypassing the need for pre-functionalized starting materials like organohalides or organometallic reagents. nih.gov

Metal-Catalyzed Cross-Coupling Reactions for C-Si Bond Formation

Cross-coupling reactions catalyzed by late transition metals such as palladium and nickel are cornerstone methodologies in modern synthesis for forming carbon-carbon and carbon-heteroatom bonds. tcichemicals.comwiley-vch.de These reactions are highly relevant for the targeted synthesis of this compound. The general principle involves the reaction of an organometallic nucleophile with an organic electrophile. tcichemicals.com

Several named reactions can be adapted for C-Si bond formation:

Kumada-type Coupling: This involves the reaction of a Grignard reagent, such as 3-phenylpropylmagnesium bromide, with a silicon halide like dichlorodimethylsilane. Nickel or palladium catalysts are typically employed to facilitate this transformation. wiley-vch.deresearchgate.net

Hiyama Coupling: This reaction variant uses an organosilicon reagent and couples it with an organic halide. icmpp.ro

Cobalt-Catalyzed Coupling: Research has also pointed to the use of cobalt catalysts, which can activate a chlorosilane through an SN2-type mechanism to promote the formation of the C-Si bond.

These catalytic cycles typically involve key steps such as oxidative addition of an organic halide to the low-valent metal center, followed by transmetalation with the organometallic reagent, and concluding with reductive elimination to yield the final product and regenerate the catalyst. wiley-vch.de

Table 1: Illustrative Catalytic Systems for C-Si Bond Formation

| Coupling Reaction Type | Metal Catalyst | Organometallic Reagent | Silicon Reagent | Typical Conditions |

|---|---|---|---|---|

| Kumada-type | Ni or Pd complexes | 3-Phenylpropylmagnesium halide | Dichlorodimethylsilane | Anhydrous ether or THF solvent |

| Hiyama | Pd complexes | (3-Phenylpropyl)trimethoxysilane | Chlorodimethylsilane | Fluoride source (e.g., TASF, TBAF) |

Chemo- and Regioselective Considerations in Catalytic Synthesis

Achieving high levels of chemo- and regioselectivity is a critical challenge in the catalytic synthesis of complex molecules. mdpi.com When synthesizing this compound via C-H silylation, the catalyst must selectively activate a C-H bond on the propyl chain over the potentially reactive C-H bonds on the aromatic ring. Furthermore, within the propyl chain, there are primary (C3) and secondary (C1, C2) C-H bonds, and controlling the site of silylation (regioselectivity) is paramount. The choice of catalyst, ligands, and reaction conditions plays a crucial role in directing the reaction to the desired position, often favoring the terminal, sterically most accessible C-H bond. mdpi.com

In metal-catalyzed cross-coupling reactions, chemoselectivity is also a key consideration. The catalyst must selectively promote the C-Si bond-forming reaction without causing unwanted side reactions, such as homo-coupling of the starting materials or reactions involving other functional groups that may be present on the aromatic ring. The careful selection of a catalytic system, including the metal and its associated ligands, is essential to ensure the desired product is formed with high fidelity. wiley-vch.de

Stereoselective Synthesis of Related Phenylpropylsilane Derivatives

The field of catalytic C-H silylation has expanded to include enantioselective transformations, enabling the synthesis of chiral organosilicon compounds. nih.gov These methods are particularly valuable for creating molecules with silicon-centered chirality. By employing a chiral transition metal catalyst, it is possible to perform an asymmetric C-H silylation on a prochiral substrate, leading to the formation of a specific enantiomer of the silylated product. nih.gov

This methodology allows for the synthesis of optically active phenylpropylsilane derivatives, which can serve as valuable building blocks in medicinal chemistry and materials science. nih.gov The ability to control the three-dimensional arrangement of substituents around the silicon atom opens up avenues for creating novel materials with unique photoelectric properties and for use in asymmetric synthesis. nih.gov

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Dichlorodimethylsilane |

| 3-Phenylpropane |

| 3-Phenylpropylmagnesium bromide |

| (3-Phenylpropyl)trimethoxysilane |

| Monohydrosilanes |

Reactivity and Mechanistic Studies of Chlorodimethyl 3 Phenylpropyl Silane

Reactivity of the Silicon-Chlorine Moiety

The Si-Cl bond is the primary center of reactivity in chlorodimethyl(3-phenylpropyl)silane. The significant difference in electronegativity between silicon and chlorine makes the silicon atom electrophilic and susceptible to attack by nucleophiles, while the chlorine atom serves as a good leaving group. This reactivity is the foundation for its use in organosilicon chemistry. nih.gov

Chlorosilanes are highly susceptible to hydrolysis, a reaction in which the Si-Cl bond is cleaved by water. nih.govnih.gov This reaction is typically rapid and results in the formation of a silanol (B1196071) (a compound containing a Si-OH group) and hydrochloric acid (HCl). nih.gov The general reaction for a monochlorosilane is:

R₃Si–Cl + H₂O → R₃Si–OH + HCl nih.gov

The rate of hydrolysis can be influenced by the pH of the solution. nih.gov The production of HCl causes a decrease in the pH of the reaction mixture as the hydrolysis proceeds. uni.lu

The silanol product is often an intermediate that can undergo a subsequent condensation reaction. In this step, two silanol molecules react with each other to form a stable siloxane (Si-O-Si) bond and a molecule of water. nih.gov This condensation process is the fundamental reaction for the formation of silicone polymers. nih.govresearchgate.net

2 R₃SiOH → R₃Si−O−SiR₃ + H₂O nih.gov

The electrophilic nature of the silicon atom in the Si-Cl bond makes it a prime target for a variety of nucleophiles. Nucleophilic substitution reactions at the silicon center are a cornerstone of organosilicon synthesis, allowing for the formation of new covalent bonds to silicon. chem-station.com The reaction proceeds via a pentacoordinated silicon intermediate. wikipedia.org

A general representation of this substitution is:

R₃Si–Cl + Nu⁻ → R₃Si–Nu + Cl⁻ (where Nu⁻ represents a nucleophile)

This type of reaction is versatile; for example, reacting chlorosilanes with organometallic reagents like Grignard reagents facilitates the formation of new carbon-silicon bonds. chem-station.com Similarly, reactions with alcohols or amines can be used to form silyl (B83357) ethers and silylamines, respectively. These reactions are often carried out in the presence of a base to neutralize the HCl byproduct.

Applying the general principles of hydrolysis and condensation to this compound, the compound reacts with water to yield dimethyl(3-phenylpropyl)silanol, an organosilanol intermediate.

Hydrolysis: C₆H₅(CH₂)₃(CH₃)₂SiCl + H₂O → C₆H₅(CH₂)₃(CH₃)₂SiOH + HCl

This silanol is typically not isolated as it readily self-condenses to form the corresponding disiloxane: 1,3-bis(3-phenylpropyl)-1,1,3,3-tetramethyldisiloxane. nih.gov This condensation reaction creates a stable, flexible siloxane linkage. nih.gov

Condensation: 2 C₆H₅(CH₂)₃(CH₃)₂SiOH → [C₆H₅(CH₂)₃(CH₃)₂Si]₂O + H₂O

This two-step process is the primary pathway by which this compound is converted into siloxane-based materials. nih.govnih.gov

Table 1: Summary of Key Reactions at the Silicon-Chlorine Moiety

| Reaction Type | Reactant(s) | Product(s) | Description |

| Hydrolysis | This compound, Water | Dimethyl(3-phenylpropyl)silanol, HCl | Cleavage of the Si-Cl bond by water to form a reactive silanol intermediate. nih.gov |

| Condensation | 2x Dimethyl(3-phenylpropyl)silanol | 1,3-bis(3-phenylpropyl)-1,1,3,3-tetramethyldisiloxane, Water | Dimerization of silanol intermediates to form a stable Si-O-Si linkage. nih.govresearchgate.net |

| Nucleophilic Substitution | This compound, Nucleophile (e.g., R-MgX, R-OH) | Functionalized Silane (B1218182) (e.g., R₃Si-R', R₃Si-OR') | Displacement of the chloride ion by a nucleophile to form new covalent bonds at the silicon center. chem-station.comwikipedia.org |

Chemical Transformations Involving the Phenylpropyl Group

The 3-phenylpropyl group is a non-polar organic substituent that is generally less reactive than the Si-Cl bond. gelest.com Its primary roles are to impart hydrophobicity and to act as a stable anchor or modifying group in the final siloxane structure. gelest.com

In principle, the phenyl ring of the 3-phenylpropyl group is susceptible to electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation. These reactions are characteristic of benzene (B151609) and its derivatives. However, the practical application of these reactions to this compound is challenging. The harsh, often acidic, conditions required for electrophilic aromatic substitution can promote cleavage of the carbon-silicon bond or lead to uncontrolled polymerization initiated at the highly reactive Si-Cl moiety. No specific examples of such functionalizations on this molecule were identified in the available research, suggesting it is not a common synthetic strategy.

The propyl (-CH₂CH₂CH₂-) portion of the substituent acts as a saturated alkyl spacer. This chain is chemically inert under the typical conditions used for reactions at the silicon center (e.g., hydrolysis, nucleophilic substitution). Its main function is to provide a stable and flexible linkage that separates the phenyl group from the silicon atom, allowing each part of the molecule to exhibit its characteristic chemical properties with minimal electronic interference. The literature does not indicate any specific reactivity associated with this alkyl spacer in the context of this molecule's common applications.

Mechanistic Elucidation of Key Reaction Pathways

The principal reaction pathway for this compound involves nucleophilic attack at the silicon center, leading to the displacement of the chloride leaving group. This process is characteristic of chlorosilanes and is central to their utility in synthesis and materials science. The most common and well-studied of these reactions is hydrolysis, where water acts as the nucleophile.

Kinetic and thermodynamic data for the reactions of this compound are not extensively documented in publicly available literature. However, a robust understanding can be extrapolated from computational studies on analogous, less complex chlorosilanes. These studies reveal important trends in activation energies and reaction thermodynamics that are applicable to the subject compound.

One of the most fundamental reactions of chlorosilanes is hydrolysis. Computational studies on the hydrolysis of simple chlorosilanes like trichlorosilane (B8805176) (SiHCl₃) and tetrachlorosilane (B154696) (SiCl₄) show that the process is thermodynamically favorable. For instance, the hydrolysis of fluorosilanes has been shown to be highly endothermic, which is in stark contrast to chlorosilanes where hydrolysis is strongly favorable. nih.gov

The thermal decomposition of chlorosilanes represents another important reaction pathway. Theoretical calculations have been employed to determine the activation barriers for the decomposition of various chlorosilanes. These studies provide insight into the stability of these compounds and the conditions required for their transformation. For example, the calculated barrier heights for the elimination of hydrogen chloride (HCl) or hydrogen (H₂) from various chlorosilanes are significant, indicating that these are high-energy processes. acs.org

The following table presents calculated activation barriers for the thermal decomposition of several simple chlorosilanes, illustrating the energy requirements for such reactions.

| Reaction | Activation Barrier (kcal/mol) |

| SiH₄ → SiH₂ + H₂ | 61.9 |

| SiClH₃ → SiClH + H₂ | 66.7 |

| SiClH₃ → SiH₂ + HCl | 76.9 |

| SiCl₂H₂ → SiCl₂ + H₂ | 77.2 |

| SiCl₂H₂ → SiClH + HCl | 74.8 |

| SiCl₃H → SiCl₂ + HCl | 72.7 |

This data is based on computational studies of simple chlorosilanes and serves as an illustrative guide to the potential decomposition pathways of more complex structures like this compound. acs.org

Dismutation reactions, where chlorosilanes redistribute their substituents, are also of significant industrial and academic interest. Thermodynamic and kinetic studies of the catalytic dismutation of trichlorosilane have shown these to be complex equilibrium processes. researchgate.netmdpi.com The equilibrium composition of the reaction mixture is highly dependent on temperature and the nature of the catalyst. researchgate.net

The mechanism of nucleophilic substitution at silicon in chlorosilanes is a subject of considerable research. For this compound, reactions with nucleophiles are expected to proceed via a bimolecular nucleophilic substitution (Sₙ2) type mechanism. This pathway involves the formation of a pentacoordinate silicon species as either a transition state or a transient intermediate.

Computational studies on the hydrolysis of simple chlorosilanes, such as H₃SiCl, have provided detailed insights into the structure of the transition states involved. The reaction can proceed through different pathways depending on the number of water molecules involved in the attacking cluster. With a single water molecule, the reaction proceeds through a four-membered ring transition state. However, the presence of additional water molecules can significantly lower the activation barrier by facilitating proton transfer, a process often referred to as a proton relay. researchgate.net

The geometry of the transition state in an Sₙ2 reaction at silicon is typically a trigonal bipyramid, with the incoming nucleophile and the leaving group occupying the apical positions. For this compound, the two methyl groups and the 3-phenylpropyl group would reside in the equatorial positions of this transient structure. This arrangement leads to an inversion of configuration at the silicon center, a hallmark of the Sₙ2 mechanism.

The presence of water has a profound catalytic effect on the hydrolysis of chlorosilanes. Computational studies on the hydrolysis of (amido)dimethylchlorosilanes have shown that the transition states involve a hexacoordinate silicon atom when water molecules are explicitly included in the calculations. researchgate.net This highlights the role of the solvent not just as a reactant but also as a catalyst in these transformations.

The following table summarizes key features of the intermediates and transition states in the hydrolysis of chlorosilanes, based on computational studies of model systems.

| Feature | Description |

| Intermediate/Transition State Geometry | Typically a pentacoordinate trigonal bipyramidal structure for an Sₙ2 mechanism. The attacking nucleophile and the leaving group are in apical positions, while the other substituents are in equatorial positions. |

| Role of Water | Water can act as both a nucleophile and a catalyst. The involvement of multiple water molecules can lower the activation energy by facilitating proton transfer through a "proton relay" mechanism. researchgate.net |

| Stereochemistry | The Sₙ2 mechanism at the silicon center results in an inversion of the stereochemical configuration. |

| Influence of Substituents | The steric bulk and electronic effects of the non-reacting substituents (in this case, two methyl groups and a 3-phenylpropyl group) influence the accessibility of the silicon center and the stability of the transition state. |

Advanced Characterization Techniques in Chlorodimethyl 3 Phenylpropyl Silane Research

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are powerful tools for probing the molecular architecture and composition of chemical compounds. In the context of chlorodimethyl(3-phenylpropyl)silane research, Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and X-ray Photoelectron Spectroscopy (XPS) provide detailed insights into its structure and properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed molecular structure of this compound. By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR spectra provide information about the chemical environment of each proton and carbon atom, respectively, allowing for the confirmation of the compound's connectivity.

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the different proton environments are observed. The protons of the two methyl groups attached to the silicon atom typically appear as a sharp singlet in the upfield region of the spectrum. The protons of the propyl chain exhibit characteristic multiplets, and the aromatic protons of the phenyl group resonate in the downfield region.

Similarly, the ¹³C NMR spectrum provides a unique signal for each carbon atom in a distinct chemical environment. This allows for the unambiguous identification of the methyl, propyl, and phenyl carbons, further confirming the molecular architecture.

Table 1: Representative ¹H NMR and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Si-CH₃ | ~0.1-0.4 | Not Applicable |

| Si-CH₂- | Multiplet | Not Applicable |

| -CH₂-CH₂- | Multiplet | Not Applicable |

| -CH₂-Ph | Multiplet | Not Applicable |

| Phenyl H | ~7.1-7.3 | ~125-142 |

Note: The exact chemical shifts can vary slightly depending on the solvent and experimental conditions.

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight of this compound and to study its fragmentation patterns. This information is crucial for confirming the compound's identity and for gaining insights into its chemical stability. The nominal molecular weight of this compound is approximately 212.79 g/mol . labproinc.comnih.gov

Table 2: Predicted Collision Cross Section (CCS) Values for Adducts of this compound uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 213.08609 | 146.0 |

| [M+Na]⁺ | 235.06803 | 153.4 |

| [M-H]⁻ | 211.07153 | 149.1 |

| [M+NH₄]⁺ | 230.11263 | 166.4 |

| [M+K]⁺ | 251.04197 | 149.1 |

| [M]⁺ | 212.07826 | 148.5 |

m/z: mass-to-charge ratio of the adduct. Predicted CCS values are calculated using CCSbase. uni.lu

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands that correspond to the vibrations of specific chemical bonds.

Key vibrational frequencies observed in the IR spectrum of this compound include:

Si-Cl stretch: This vibration typically appears in the region of 470-650 cm⁻¹.

Si-C stretch: The stretching vibration of the silicon-carbon bond is usually found around 600-800 cm⁻¹ and 1250-1270 cm⁻¹.

C-H stretches (aromatic and aliphatic): These are observed in the region of 2850-3100 cm⁻¹.

C=C stretches (aromatic): These vibrations from the phenyl ring typically appear in the 1400-1600 cm⁻¹ region.

CH₂ bending vibrations: These are typically found around 1450-1470 cm⁻¹.

The presence and positions of these bands provide strong evidence for the key functional groups within the this compound molecule. gelest.com

Table 3: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Si-Cl | Stretch | ~470-650 |

| Si-C | Stretch | ~600-800, ~1250-1270 |

| Aromatic C-H | Stretch | ~3000-3100 |

| Aliphatic C-H | Stretch | ~2850-2960 |

| Aromatic C=C | Stretch | ~1400-1600 |

| CH₂ | Bend | ~1450-1470 |

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. psu.edu For this compound, particularly when used as a surface modification agent, XPS provides crucial information about the composition of the top 1-10 nanometers of a surface. psu.edu

An XPS analysis of a surface treated with this compound would reveal the presence of silicon, carbon, and chlorine. High-resolution scans of the Si 2p, C 1s, and Cl 2p regions can provide information about the chemical bonding environment of these elements. For instance, the binding energy of the Si 2p peak can indicate whether the silicon is bonded to carbon, chlorine, or oxygen (if hydrolysis has occurred). This makes XPS a powerful tool for studying the attachment and reaction of this compound on various substrates. proquest.comresearchgate.net

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for separating components of a mixture and for assessing the purity of a compound. Gas chromatography is particularly well-suited for the analysis of volatile compounds like this compound.

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds without decomposition. For this compound, GC is a primary method for assessing its purity. A sample is vaporized and injected onto the head of a chromatographic column. The compound travels through the column at a rate determined by its boiling point and its interaction with the stationary phase of the column.

A highly pure sample of this compound will exhibit a single major peak in the resulting chromatogram. The presence of other peaks would indicate impurities, which could include starting materials, byproducts from the synthesis, or degradation products. By comparing the retention time of the major peak to that of a known standard, the identity of the compound can be confirmed. The area of the peak is proportional to the amount of the compound present, allowing for quantitative purity assessment, often achieving purity levels of 97% or higher. labproinc.com The use of a flame ionization detector (FID) is common for this type of analysis. researchgate.net

Table 4: Gas Chromatography Parameters for this compound Analysis

| Parameter | Value/Condition |

| Purity | Min. 97.0% (GC) labproinc.com |

| Boiling Point | 75-80°C at 0.5 mmHg gelest.com |

| Column Type | Capillary column suitable for organosilicon compounds |

| Detector | Flame Ionization Detector (FID) |

High-Performance Liquid Chromatography (HPLC) for Purity Profiling and Stationary Phase Research

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the separation, identification, and quantification of compounds in a mixture. In the context of this compound, HPLC is instrumental in assessing the purity of the compound, a critical parameter for its subsequent use in sensitive applications such as the synthesis of specialty polymers or the modification of surfaces for chromatographic stationary phases.

Research has demonstrated the successful separation of this compound utilizing a Newcrom R1 HPLC column. sielc.com This column is a reverse-phase column with a unique stationary phase that offers mixed-mode separation capabilities, combining hydrophobic and ion-exchange interactions. The mobile phase for this separation typically consists of a mixture of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid. sielc.com For applications requiring detection by mass spectrometry (MS), a volatile acid such as formic acid is substituted for phosphoric acid. sielc.com The ability to achieve sharp, well-resolved peaks for this compound allows for accurate purity profiling, ensuring the absence of synthetic by-products or degradation products.

Interactive Data Table: HPLC Method for this compound Analysis

| Parameter | Details | Reference |

| Stationary Phase | Newcrom R1 | sielc.com |

| Mobile Phase | Acetonitrile (MeCN), Water, Phosphoric Acid | sielc.com |

| MS-Compatible Mobile Phase | Acetonitrile (MeCN), Water, Formic Acid | sielc.com |

| Detection | UV, MS | sielc.com |

| Application | Purity Profiling, Separation | sielc.com |

Other Advanced Analytical Techniques for Material Characterization

Beyond HPLC, a suite of other advanced analytical techniques is crucial for the comprehensive characterization of this compound and the materials derived from it.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for the structural elucidation of this compound. ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the presence of the dimethylsilyl, phenyl, and propyl groups. For instance, ¹H NMR spectroscopy can be used to determine the yield of related silane (B1218182) synthesis reactions by comparing the relative intensities of characteristic peaks to an internal standard. rsc.org ²⁹Si NMR can also be employed to directly probe the silicon environment, which is particularly useful when studying the reaction of the chlorosilane to form siloxane bonds on a surface.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental composition of this compound. Electron ionization (EI) MS of similar organosilanes shows characteristic fragmentation patterns that can aid in structural confirmation. nist.gov Predicted collision cross-section (CCS) values for various adducts of this compound, such as [M+H]⁺ and [M+Na]⁺, are available and can be used to enhance confidence in compound identification in complex matrices when using ion mobility-mass spectrometry. uni.lu

Thermal Analysis: Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are vital for characterizing the thermal stability of materials modified with this compound. TGA can determine the temperature at which the bonded silane begins to decompose, providing insights into the operational limits of a modified stationary phase or a composite material. DSC can reveal information about phase transitions, such as the glass transition temperature of polymers functionalized with the silane, which is critical for understanding the material's physical properties.

Applications in Materials Science and Engineering

Surface Modification and Functionalization of Inorganic Substrates

Chlorodimethyl(3-phenylpropyl)silane is widely used to alter the surface properties of inorganic materials. The reactive chloro group on the silicon atom can readily react with hydroxyl groups present on the surface of many inorganic substrates. This reaction forms a covalent bond, effectively grafting the silane (B1218182) molecule onto the surface. The attached phenylpropyl group then imparts new properties to the substrate, such as hydrophobicity.

The surface of silica (B1680970) nanoparticles is rich in silanol (B1196071) (Si-OH) groups, making them hydrophilic. This compound is employed to modify this surface chemistry. The chlorosilane end of the molecule reacts with the surface silanol groups, forming a stable siloxane (Si-O-Si) bond. This process effectively replaces the polar hydroxyl groups with the non-polar phenylpropyl groups, rendering the nanoparticle surface hydrophobic. researchgate.net This modification is crucial for improving the dispersion of silica nanoparticles in non-polar polymer matrices and for creating superhydrophobic surfaces. researchgate.net

A key aspect of this surface modification is the control it offers over the surface energy of the silica nanoparticles. By varying the extent of the reaction, the degree of hydrophobicity can be tailored for specific applications. This functionalization is essential in the development of advanced composites, coatings, and other nanomaterials where the interface between the nanoparticle and the surrounding medium is critical to performance. researchgate.net

Table 1: Effects of Silane Modification on Silica Nanoparticles

| Property | Before Modification | After Modification with this compound |

| Surface Chemistry | Hydrophilic (rich in silanol groups) | Hydrophobic (covered with phenylpropyl groups) |

| Dispersion in Non-polar Solvents | Poor | Improved |

| Interfacial Adhesion with Polymers | Weak | Enhanced |

Cellulose (B213188) and other natural fibers are characterized by a high density of hydroxyl groups, which makes them highly hydrophilic. This characteristic leads to poor compatibility with hydrophobic polymer matrices in composite materials. researchgate.net Chemical modification with silanes like this compound can address this issue. The silane reacts with the hydroxyl groups on the cellulose surface, creating a more hydrophobic character. mdpi.comresearchgate.net

This surface treatment reduces the moisture absorption of the natural fibers and improves their adhesion to the polymer matrix. researchgate.net The result is a composite material with enhanced mechanical properties and greater durability. The phenylpropyl group of the silane plays a crucial role in creating a non-polar interface that is more compatible with the surrounding polymer. gelest.com

Similar to silica and cellulose, many inorganic minerals and fillers used in composite materials possess hydrophilic surfaces. This compound is utilized to modify these surfaces to improve their compatibility with organic polymers. gelest.comgoogle.com This treatment enhances the dispersion of the fillers within the polymer matrix and strengthens the interfacial adhesion between the two components.

Role as Adhesion Promoters and Coupling Agents

The dual functionality of this compound, with its reactive inorganic-binding group and its organic-compatible group, makes it an excellent adhesion promoter and coupling agent.

In composite materials, the interface between the inorganic reinforcement (like glass fibers or mineral fillers) and the organic polymer matrix is often the weakest point. This compound acts as a molecular bridge at this interface. The chlorosilane group forms strong covalent bonds with the inorganic surface, while the phenylpropyl group physically or chemically interacts with the polymer matrix. gelest.com This enhanced interfacial adhesion allows for more effective stress transfer from the matrix to the reinforcement, resulting in a composite with significantly improved mechanical properties such as tensile and flexural strength. gelest.com

Table 2: Impact of this compound on Composite Properties

| Property | Composite without Coupling Agent | Composite with this compound |

| Interfacial Adhesion | Weak | Strong |

| Stress Transfer | Inefficient | Efficient |

| Mechanical Strength | Lower | Higher |

| Moisture Resistance | Lower | Higher |

The primary mechanism by which this compound functions as a coupling agent is through the formation of chemical bonds. The chlorosilane end of the molecule undergoes hydrolysis to form a silanol, which then condenses with hydroxyl groups on the inorganic surface to form stable, covalent siloxane bonds. At the other end of the molecule, the phenylpropyl group can become entangled with the polymer chains of the organic matrix, and in some cases, can even participate in reactions with the polymer, forming covalent linkages. This chemical bonding across the interface is fundamental to the improved performance and durability of the resulting composite material. gelest.com

Integration into Hybrid Inorganic-Organic Materials

The capacity of this compound to undergo controlled hydrolysis and condensation reactions makes it highly suitable for creating tailored hybrid materials where inorganic and organic components are combined at a molecular level. chromedia.org The hydrolysis of the chlorosilane group allows it to form stable siloxane (Si-O-Si) bonds, integrating it into an inorganic network, while the phenylpropyl group provides organic functionality.

This compound serves as a key reagent in the preparation of bonded silica stationary phases for High-Performance Liquid Chromatography (HPLC). gelest.com In this application, the silane is chemically grafted onto the surface of porous silica particles, which act as the support material.

The fabrication process involves the reaction of the chlorosilyl group with the surface silanol (Si-OH) groups of the silica particles. This reaction forms stable, covalent silicon-oxygen-silicon bonds, effectively anchoring the 3-phenylpropyl functionality to the particle surface. The resulting hybrid particles possess a unique surface chemistry tailored for specific chromatographic separations. The dimethylsilyl component ensures a well-defined and less sterically hindered attachment compared to trichloro- or trialkoxy-silanes.

The attached 3-phenylpropyl groups create a non-polar, aromatic stationary phase. This phase can interact with analyte molecules through multiple mechanisms, including hydrophobic (van der Waals) interactions and π-π stacking interactions with other aromatic or unsaturated compounds. These mixed-mode interaction capabilities allow for the effective separation of a wide range of analytes, including peptides, proteins, and various organic molecules. nih.gov The length of the three-carbon propyl chain provides optimal spacing between the silica surface and the terminal phenyl group, enhancing interaction efficiency.

Table 1: Characteristics of a Phenylpropyl-Functionalized Chromatographic Stationary Phase

| Property | Description | Implication in Chromatography |

|---|---|---|

| Stationary Phase Type | Reversed-Phase / Aromatic | Enables separation based on hydrophobicity and π-π interactions. |

| Functional Group | 3-Phenylpropyl | Provides both hydrophobic character and aromatic selectivity for separating complex mixtures. |

| Backbone | Silica (SiO₂) | Offers high mechanical strength and a porous structure with a large surface area. |

| Bonding | Covalent Si-O-Si linkage | Ensures high stability of the stationary phase under a wide range of mobile phase conditions and pH levels. |

| Primary Interaction | Hydrophobic & π-π Stacking | Effective for retaining and separating non-polar and aromatic analytes. |

While specific examples detailing the use of this compound are not prevalent, its chemical properties align with established methods for functionalizing Metal-Organic Frameworks (MOFs). A general strategy for incorporating silanes into MOFs involves the reaction between the silane and hydroxyl groups present on the metal-oxo clusters of the MOF structure. nih.gov This condensation reaction forms stable metal-O-Si bonds, effectively grafting the silane's organic tail into the porous framework. nih.gov

By applying this strategy, this compound could be used to impart new properties to a MOF. The introduction of the phenylpropyl group into the pores of a MOF would achieve several modifications:

Increased Hydrophobicity: The non-polar phenylpropyl tail would render the internal pores more hydrophobic, enhancing the selective adsorption of non-polar guest molecules from polar streams.

Aromatic Selectivity: The phenyl rings would offer sites for π-π stacking interactions, which could be leveraged for the selective capture of aromatic compounds, such as toluene (B28343) or other volatile organic compounds (VOCs). nih.gov

This post-synthetic modification approach allows for the precise tuning of MOF properties without altering the underlying crystal structure, opening avenues for creating highly specialized materials for chemical sensing, catalysis, and separations. nih.govresearchgate.net

This compound can be employed as a crucial component in the creation of hybrid inorganic-organic matrices for the immobilization and stabilization of transition metal complexes. One established method involves sequestering catalysts within a xerogel matrix. In this process, organosilanes are co-hydrolyzed and condensed (often with a bulk silica precursor like tetraethoxysilane) to form a rigid, three-dimensional porous network that physically entraps the metal complex.

The role of this compound in this system is twofold. First, its reactive chlorosilyl group participates in the hydrolysis and condensation reactions, incorporating the molecule into the backbone of the growing silica (xerogel) network. Second, the 3-phenylpropyl group extends into the pores of the matrix, creating a defined, non-polar, and aromatic microenvironment around the immobilized catalyst.

This localized environment can significantly enhance the performance and longevity of the catalyst:

Improved Stability: By isolating the metal complex within a hydrophobic pocket, the matrix can protect it from deactivating species like water or other polar solvents.

Enhanced Selectivity: The phenylpropyl groups can interact with substrates or ligands through hydrophobic or aromatic interactions, potentially influencing the stereoselectivity or regioselectivity of the catalyzed reaction.

Prevention of Leaching: The physical entrapment within the cross-linked xerogel matrix prevents the valuable transition metal complex from leaching into the reaction medium, allowing for easier product separation and catalyst recycling.

The 3-phenylpropyl group in this silane provides superior aromatic interaction in catalytic systems compared to simple alkyl or branched alkyl groups.

Development of Specialized Coatings

The dual reactivity of this compound makes it an effective agent for surface modification, where it is used to create thin films and coatings with specific functionalities. The chlorosilyl group serves as an anchor to the substrate, while the exposed phenylpropyl group dictates the surface properties of the resulting coating. gelest.com

This compound is primarily used to create hydrophobic (water-repellent) coatings. The fundamental principle behind this application is the introduction of a non-polar organic group to a surface. gelest.com The 3-phenylpropyl substituent is a non-polar, hydrophobic entity. gelest.com

When applied to a hydroxyl-bearing substrate (such as glass, silicon wafers, or metal oxides), the chlorodimethylsilyl group reacts with the surface hydroxyls to form a covalent bond. This process creates a dense layer of molecules where the phenylpropyl tails are oriented away from the surface, forming a new, non-polar interface. gelest.com This molecular layer effectively shields the polar surface from interacting with water, and it mitigates the hydrogen bonding that is responsible for wetting. gelest.com While silane-based coatings are generally among the most hydrophobic, they often maintain a high degree of permeability to water vapor, allowing the underlying material to "breathe." gelest.com

Conversely, this compound is not suitable for creating hydrophilic (water-attracting) surfaces, as its organic functionality is inherently non-polar. Hydrophilic coatings are typically fabricated using silanes that possess polar functional groups such as polyethylene (B3416737) glycol (PEG), hydroxyl, or ionic groups. gelest.com The performance of hydrophobic coatings is often quantified by measuring the static water contact angle—a higher angle indicates greater hydrophobicity.

Table 2: Comparative Water Contact Angles for Various Surface Treatments

| Surface Treatment | Typical Water Contact Angle | Hydrophobicity Level | Reference |

|---|---|---|---|

| Uncoated Silica (Oxide Surface) | ~0–30° | Hydrophilic | researchgate.net |

| Phenylpropyl-Functionalized Surface | >90° (Expected) | Hydrophobic | gelest.com |

| Octadecyltrichlorosilane (OTS) | ~110° | Highly Hydrophobic | researchgate.net |

| Dichlorodimethylsilane (B41323) (DDMS) | ~102-103° | Hydrophobic | researchgate.net |

In the field of microelectromechanical systems (MEMS), stiction—the adhesion of microscopic components due to surface forces—is a major cause of device failure. transducer-research-foundation.org this compound is utilized in the formulation of anti-stiction and release coatings designed to mitigate this issue. gelest.com These coatings function by creating low-energy, hydrophobic surfaces that reduce the forces of adhesion, particularly capillary forces caused by condensed water. google.com

The application method often involves chemical vapor deposition (CVD), where the silane vapor reacts with the MEMS device surface in a controlled environment. google.com This vapor-phase process is preferred over liquid-based deposition as it provides more uniform and conformal coatings, especially on complex, high-aspect-ratio microstructures, and generates fewer particulates. researchgate.netgoogle.com The chlorosilane precursor reacts with the native oxide layer on the silicon-based components of the MEMS device, forming a durable, self-assembled monolayer (SAM).

The resulting coating, with its exposed layer of phenylpropyl groups, lowers the surface energy, which in turn reduces the work of adhesion. This property allows microscopic moving parts to operate freely without sticking together, enhancing the reliability and lifespan of the device. researchgate.net The effectiveness of these coatings is measured by properties such as the work of adhesion and the coefficient of static friction.

Table 3: Performance Data for Representative Anti-Stiction Coatings on Silicon

| Coating Type | Work of Adhesion (μJ/m²) | Coefficient of Static Friction (μs) | Deposition Method | Reference |

|---|---|---|---|---|

| Native Oxide | ~200,000 | High (not specified) | N/A | researchgate.net |

| Phenyl-based Silane (Expected) | Low | Low | Vapor/Liquid | gelest.com |

| Dichlorodimethylsilane (Vapor) | 62 | ~0.35 | Vapor | researchgate.net |

| Octadecyltrichlorosilane (Liquid) | 12 | ~0.07 | Liquid | researchgate.net |

| Perfluorodecyltrichlorosilane (Vapor) | 3 | ~0.12 | Vapor | researchgate.net |

Dielectric and Optical Coatings

This compound serves as a critical raw material in the formulation of advanced dielectric and optical coatings. gelest.com Its utility stems from the unique combination of a reactive chlorosilane group and a non-polar 3-phenylpropyl substituent. This bifunctional nature allows the molecule to form a covalent bond with inorganic substrates while presenting an organic, hydrophobic surface.

The primary mechanism for its function in dielectric coatings is the creation of a non-polar interphase that shields polar surfaces. gelest.com The hydrophobic phenylpropyl groups form a protective layer that inhibits the transport of ions, a crucial property for insulating materials in microelectronics and protecting composite structures. gelest.com While providing a barrier to ions, these silane-derived coatings maintain a high degree of permeability to water vapor, allowing the coating to "breathe" and reducing the risk of deterioration at the coating-substrate interface caused by trapped water. gelest.com

In the realm of optical coatings, such as those for light-emitting diodes (LEDs), the aromatic nature of the phenyl group is significant. gelest.com Aromatic silanes are known to be used in forming coatings with a high refractive index. gelest.com The specific refractive index for this compound is reported to be 1.50, a key parameter in the design of optical components. labproinc.com The ability of this compound to modify surfaces can enhance light output and protect sensitive optical elements. gelest.com

Table 1: Physical Properties of this compound Relevant to Coating Applications

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₇ClSi | labproinc.comnih.gov |

| Molecular Weight | 212.79 g/mol | labproinc.comnih.govfishersci.ca |

| Physical State | Liquid | labproinc.com |

| Refractive Index | 1.50 | labproinc.com |

| Specific Gravity | 0.99 | labproinc.com |

Applications in Advanced Technologies

High Performance Liquid Chromatography (HPLC) Column Development

This compound is a key reagent in the development of specialized stationary phases for High Performance Liquid Chromatography (HPLC). cfmats.com Its primary role is in the preparation of bonded silica stationary phases, where it is chemically grafted onto the surface of silica particles. cfmats.com

The resulting stationary phase possesses unique separation capabilities due to the presence of the phenylpropyl group. In reversed-phase HPLC, these phenyl-based columns offer alternative selectivity compared to traditional C18 (octadecyl) columns. lcms.cz The aromatic ring of the stationary phase can undergo pi-pi interactions with analytes that also contain aromatic moieties, leading to differential retention and altered elution orders. lcms.cz This unique interaction is crucial for separating complex mixtures of synthetic or natural products where standard C18 columns may fail to provide adequate resolution. lcms.cz The choice of stationary phase chemistry is a critical step in method development, and phenyl-ligand columns provide an essential tool for chromatographers to achieve improved separations. lcms.cz

A specific analytical method for this compound itself has been developed using a reverse-phase HPLC approach. sielc.com This demonstrates the compound's role as both a component for column manufacturing and an analyte to be measured. This liquid chromatography method is noted to be scalable, allowing it to be adapted for preparative separation to isolate impurities. sielc.com

Table 2: Example HPLC Method for Analysis of this compound

| Parameter | Condition | Source |

| Column Type | Newcrom R1 (Reverse-Phase) | sielc.com |

| Mobile Phase | Acetonitrile (B52724) (MeCN), Water, and Phosphoric Acid | sielc.com |

| Application Note | Method is scalable and suitable for preparative separation and pharmacokinetics. | sielc.com |

Potential in Flexible Electronics and Nanotechnology

The utility of this compound extends into the fields of nanotechnology and flexible electronics, primarily through its ability to form self-assembled monolayers (SAMs). gelest.com SAMs are highly ordered molecular layers that form spontaneously on a substrate surface. The reactive chlorosilane head of the molecule covalently bonds to hydroxyl-rich surfaces like silicon oxide, while the 3-phenylpropyl tails orient themselves away from the surface, creating a uniform, dense, and functional nanometer-scale coating. gelest.com

In flexible electronics, these ultra-thin coatings can serve as dielectric layers, adhesion promoters, or protective hydrophobic barriers. gelest.com The ability to form robust, flexible, and pinhole-free insulating layers is critical for the performance and longevity of flexible circuits and displays. The hydrophobic nature of the SAMs created from this silane can protect sensitive electronic components from moisture, a common failure vector for such devices. gelest.com

Within nanotechnology, this silane allows for precise surface engineering. Modifying the surface of nanoparticles or other nanostructures with this compound can dramatically alter their properties, improving their dispersion in polymer composites, changing their adhesive characteristics, and enhancing their thermal or chemical stability. gelest.com This precise control over surface chemistry is fundamental to building advanced nanomaterials and devices from the bottom up. gelest.com

Environmental Fate and Degradation Studies of Organosilicon Compounds

Environmental Distribution and Pathways of Organosilicon Materials

The distribution of an organosilicon compound in the environment is governed by its physical and chemical properties, such as vapor pressure, water solubility, and molecular weight. nih.gov The environmental journey of a substance like chlorodimethyl(3-phenylpropyl)silane begins with its release, which can occur during manufacturing, use, or disposal. gesamp.org For instance, organosilicons in consumer products like cosmetics can be washed into wastewater systems, while those used as lubricants or in industrial processes may be released through leaks or disposal. gesamp.org

The tendency of an organosilicon compound to enter the atmosphere is determined by its volatility. Volatile methylsiloxanes (VMS), for example, are known to be present in indoor and outdoor air due to their use in personal care products. acs.org Once in the atmosphere, their primary removal pathway is ventilation to the outdoors. acs.org The atmospheric fate of volatile organosilicon compounds is largely determined by their reaction with atmospheric oxidants, such as hydroxyl (•OH) radicals. acs.orgnih.gov

The atmospheric chemistry of these compounds can be complex and may differ from that of carbon-based compounds. acs.org For some volatile organotins, the atmospheric half-life can be significant, allowing for long-range transport. For example, the atmospheric half-life for trimethyltin (B158744) hydride (Me3SnH) was estimated to be 33 ± 16 hours under simulated daytime conditions and 1311 ± 111 hours during nighttime conditions. nih.gov While specific data for this compound is not available, its volatility would influence its potential to enter the atmosphere, where it would be subject to oxidation processes. The degradation of volatile organic compounds (VOCs) in the atmosphere can contribute to the formation of secondary organic aerosols. copernicus.org

Organosilicon compounds enter aquatic and terrestrial systems primarily through wastewater treatment plant effluents and sludge. gesamp.orgnih.gov Many organosilicon materials, particularly hydrophobic polymers like polydimethylsiloxane (B3030410) (PDMS), have a strong affinity for particulate matter. researchgate.net This leads to their accumulation in sewage sludge and sediments. researchgate.net

In a study of the aquatic environment near Sydney, Australia, high concentrations of silicones were found in sewage sludge (>100 µg Si g⁻¹). researchgate.net Due to their hydrophobicity, these compounds tend to accumulate in clayey sediments, leading to variable concentrations within a single body of water that indicate localized inputs. researchgate.net The strong binding to soil and sediment particles is a key factor in limiting the mobility and bioavailability of less volatile organosilicons in the environment. For this compound, its fate in soil and water would be significantly influenced by its rapid hydrolysis.

Biodegradation of Organosilicon Compounds

The biodegradation of organosilicon compounds, particularly the widely used silicones (polysiloxanes), has been a subject of considerable research and debate. For a long time, these synthetic polymers were considered biologically inert. researchgate.net However, evidence suggests that under certain conditions, microbial degradation can occur, although it is often a slow process. nih.gov

Hydrolysis is often a prerequisite for the biodegradation of functionalized organosilicon substances. researchgate.net The initial hydrolysis can yield silicon-free intermediates that are more readily biodegradable. nih.gov The silicon-containing portion, such as a silanol (B1196071) or siloxane, is generally resistant to further microbial breakdown. researchgate.net Studies evaluating a large set of organosilicon compounds found that those with functional groups prone to hydrolysis, such as ethers, esters, and amides, could lead to readily biodegradable intermediates, provided these intermediates no longer contained silicon functional groups. nih.gov In contrast, structures like cyclic, linear, and branched siloxanes were found to be non-biodegradable under the test conditions. nih.gov

While carbon-silicon bonds are generally stable, some microorganisms have been identified that can transform certain organosilicon compounds. researchgate.net For example, some bacteria have been shown to utilize compounds like tetraethoxysilane as a source of energy. researchgate.net However, the biodegradation of the core siloxane backbone (Si-O-Si) or the stable silicon-carbon bond in many compounds remains a significant challenge, contributing to their persistence in the environment. nih.govresearchgate.net

Microbial Degradation Pathways

The biodegradation of this compound is predicated on an initial, rapid, non-biological hydrolysis step. The silicon-chlorine (Si-Cl) bond is highly reactive with water, leading to the formation of hydrochloric acid and the corresponding silanol, (3-phenylpropyl)dimethylsilanol. gesamp.orgnih.gov This silanol is the primary substrate for subsequent microbial action. While there is no evidence for the biodegradation of some organosilicons in the aquatic environment, studies have shown that certain phenyl-silanes can be utilized by bacteria such as Pseudomonas. gesamp.org

Microbial degradation of (3-phenylpropyl)dimethylsilanol likely proceeds through the cleavage and modification of its organic substituents, as the silicon-carbon (Si-C) bond is generally stable. Two primary pathways can be hypothesized based on the degradation of similar chemical structures, such as those found in herbicides and other aromatic compounds. nih.govmdpi.com

Pathway A: Aromatic Ring Cleavage: This pathway involves the initial enzymatic attack on the phenyl group. Aerobic microorganisms often employ dioxygenase enzymes to hydroxylate the aromatic ring, forming a catechol-type intermediate (e.g., 3-(3,4-dihydroxyphenyl)propyl-dimethylsilanol). This is followed by either ortho- or meta-cleavage of the ring, breaking it down into aliphatic acids that can then enter central metabolic cycles like the Krebs cycle.

Pathway B: Alkyl Chain Oxidation: An alternative route is the oxidation of the propyl chain attached to the silicon atom. This typically occurs via terminal oxidation (ω-oxidation) of the methyl group at the end of the chain, converting it into a carboxylic acid (3-(dimethylsilyl)propanoic acid derivative). The resulting chain can then be shortened through β-oxidation.

In both scenarios, the dimethylsilanol moiety [(CH₃)₂Si(OH)₂], or dimethylsilanediol, is expected to be a persistent end product of the organic portion's degradation. Complete mineralization of the organosilicon molecule, including the cleavage of the Si-C bonds, is considered a very slow process in the environment.

Table 1: Postulated Microbial Degradation Pathways for (3-phenylpropyl)dimethylsilanol This table is interactive. Click on a pathway to see more details.

| Pathway | Initial Target | Key Enzymatic Step | Primary Intermediate | Final Silicon-Containing Product |

|---|---|---|---|---|

| Aromatic Ring Cleavage | Phenyl Group | Dioxygenase Attack | Catechol-like derivative | Dimethylsilanediol |

| Alkyl Chain Oxidation | Propyl Chain | ω-oxidation | Carboxylic acid derivative | Dimethylsilanediol |

Factors Influencing Biodegradability

The susceptibility of this compound and its hydrolysis product to microbial degradation is governed by a combination of its molecular structure and prevailing environmental conditions. nih.gov

Molecular Structure:

Hydrolyzable Bonds: The presence of the Si-Cl bond is a critical structural feature. Its rapid hydrolysis is a mandatory first step that increases the compound's water solubility and makes it available for microbial attack. nih.govresearchgate.net

Organic Substituents: The nature of the organic groups attached to the silicon atom is a primary determinant of biodegradability. The phenylpropyl group in the target molecule presents two features for potential microbial attack: the aromatic ring and the alkyl chain. Aromatic structures are typically more resistant to degradation than simple linear alkyl chains.

Silicon-Carbon Bond Stability: The inherent strength and stability of the Si-C bond is a major factor limiting the complete biodegradation of organosilicon compounds. The silicon-containing products of hydrolysis and partial degradation are often not biodegradable. researchgate.net

Steric Hindrance: The size and arrangement of substituent groups around the silicon atom can affect the ability of microbial enzymes to access and cleave bonds. The dimethyl substitution is less sterically hindered than larger groups, potentially allowing for easier enzymatic interaction with the organic side chain.

Environmental Conditions:

Moisture: Water is essential for the initial abiotic hydrolysis of the chlorosilane. nih.gov

Oxygen: Aerobic conditions are generally necessary for the oxidative pathways that break down aromatic rings and alkyl chains.

pH and Temperature: These factors influence both the rate of chemical hydrolysis and the metabolic activity of microbial populations. mdpi.com

Adapted Microbial Consortia: The presence of microorganisms that possess the specific enzymes required to degrade the organic moieties is crucial. Soils with a history of exposure to similar compounds may exhibit faster degradation rates due to microbial adaptation. nih.govmdpi.com

Table 2: Key Factors Affecting the Biodegradability of Organosilicon Compounds This table is interactive. You can sort the data by clicking the headers.

| Factor | Type | Influence on Degradation of this compound |

|---|---|---|

| Si-Cl Bond | Molecular | Positive: Enables rapid hydrolysis to a more bioavailable silanol. |

| Phenyl Group | Molecular | Negative: Aromatic rings are generally recalcitrant to degradation. |

| Propyl Chain | Molecular | Neutral/Positive: Provides a potential site for oxidative degradation (β-oxidation). |

| Si-C Bond | Molecular | Negative: Highly stable, leading to persistent silicon-containing residues. |

| Moisture | Environmental | Essential: Required for the initial hydrolysis step. |

| Oxygen | Environmental | Essential: Required for most oxidative degradation pathways of the organic parts. |

| Adapted Microbes | Environmental | Essential: Presence of specific enzymatic capabilities is required for breakdown. |

Strategies for Designing Environmentally Degradable Organosilicon Compounds

The persistence of many organosilicon compounds has prompted research into designing new molecules that are more susceptible to environmental degradation. nih.gov The core strategy is to build instability into the molecule, allowing it to break down into smaller, non-persistent, and benign substances. researchgate.net

Incorporation of Hydrolytically Unstable Linkages: A primary approach is to insert functional groups that are prone to hydrolysis within the organosilicon structure. nih.govresearchgate.net By placing ester, amide, or ether linkages within the organic side chains, a "weak point" is created. Abiotic or enzyme-mediated hydrolysis can cleave these bonds, breaking the larger molecule into a silicon-free organic fragment and a silicon-containing fragment. If the resulting organic molecule is readily biodegradable (e.g., a simple alcohol or acid), the environmental persistence is significantly reduced. nih.gov

Introduction of Biodegradable Moieties: Another strategy involves attaching known biodegradable segments to the silicon atom. For example, incorporating polyether chains (like polyethylene (B3416737) glycol) or short, linear alkyl chains can provide a readily available substrate for microorganisms, facilitating the breakdown of at least part of the molecule.

Photodegradable Groups: Designing molecules with functional groups that are sensitive to cleavage by ultraviolet (UV) radiation from sunlight is another avenue. This allows for an initial abiotic degradation step that can break the molecule into smaller, potentially more biodegradable pieces.

Avoiding Persistent Structures: A key principle is to avoid the use of structural elements known for their high persistence. This includes minimizing the use of highly stable siloxane (Si-O-Si) backbones in polymers and avoiding complex, branched structures that can sterically hinder microbial enzymes. nih.govresearchgate.net

Ecological Impact Assessment Methodologies for Silane (B1218182) Derivatives

Assessing the ecological impact of silane derivatives like this compound requires a structured, scientific process to identify and quantify potential harm to ecosystems. eianz.org Methodologies like Life Cycle Impact Assessment (LCIA) and Environmental Impact Assessment (EIA) provide frameworks for this evaluation. ecochain.com The assessment for a reactive silane must consider not only the parent compound but also its immediate and primary degradation products.

The process can be broken down into the following key stages:

Problem Formulation and Scoping: This initial step defines the assessment's goals and boundaries. eianz.org For a silane derivative, this would involve identifying the environmental compartments of concern (e.g., aquatic systems, soil), the relevant exposure scenarios (e.g., industrial discharge, consumer product leaching), and the specific ecological endpoints to be evaluated (e.g., toxicity to fish, algae, and invertebrates).

Exposure Assessment: This stage estimates the concentration of the substance that is likely to be found in the environment (Predicted Environmental Concentration, PEC). For a chlorosilane, this assessment is complex. It must model the rapid hydrolysis to the corresponding silanol. nih.gov The assessment then considers the partitioning of the silanol in the environment, including its adsorption to sediment and organic matter. nih.gov

Effects Assessment (Ecotoxicology): This involves laboratory testing to determine the concentrations at which the substance causes adverse effects to representative organisms. Standardized tests are used to find endpoints such as the EC₅₀ (the concentration affecting 50% of the test population) and the LC₅₀ (the concentration lethal to 50% of the population). From this data, a Predicted No-Effect Concentration (PNEC) is derived, which is the concentration below which harmful effects are unlikely to occur. Testing must be performed on the silanol hydrolysis product, as it is the more environmentally relevant substance.